
2-(2-Methylphenyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenyl)chromen-4-one, also known as coumarin, is a naturally occurring compound found in many plants such as tonka beans, sweet clover, and cinnamon. It has been used for centuries in traditional medicine for its anti-inflammatory, anti-coagulant, and anti-cancer properties. In recent years, there has been a growing interest in the synthesis and study of coumarin due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2-Methylphenyl)chromen-4-one varies depending on its application. In medicine, 2-(2-Methylphenyl)chromen-4-one has been found to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and tyrosine kinase, which are involved in the inflammatory and cancer pathways. Coumarin has also been found to inhibit the activity of coagulation factors such as thrombin and factor Xa, which are involved in the blood clotting process. In agriculture, 2-(2-Methylphenyl)chromen-4-one has been found to inhibit the activity of various enzymes involved in insect and fungal metabolism. In material science, 2-(2-Methylphenyl)chromen-4-one has been found to exhibit fluorescence properties due to its aromatic structure.
Biochemische Und Physiologische Effekte
Coumarin has been found to exhibit various biochemical and physiological effects depending on its application. In medicine, 2-(2-Methylphenyl)chromen-4-one has been found to reduce inflammation, inhibit cancer cell growth, and prevent blood clotting. It has also been found to exhibit anti-diabetic and anti-microbial effects. In agriculture, 2-(2-Methylphenyl)chromen-4-one has been found to exhibit insecticidal and anti-fungal effects. In material science, 2-(2-Methylphenyl)chromen-4-one has been found to exhibit fluorescence properties and to be a good candidate for the synthesis of various polymers.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Methylphenyl)chromen-4-one in lab experiments include its availability, low cost, and ease of synthesis. Coumarin also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, the limitations of using 2-(2-Methylphenyl)chromen-4-one in lab experiments include its potential toxicity, instability, and variability in biological activity depending on the source and method of synthesis.
Zukünftige Richtungen
There are many future directions for the study of 2-(2-Methylphenyl)chromen-4-one, including the synthesis of new derivatives with improved biological activity, the development of new applications in medicine, agriculture, and material science, and the investigation of its potential toxicity and environmental impact. Additionally, the study of the mechanism of action of 2-(2-Methylphenyl)chromen-4-one and its derivatives can provide insights into the development of new drugs and therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
Coumarin has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(2-Methylphenyl)chromen-4-one has been found to possess anti-inflammatory, anti-cancer, and anti-coagulant properties. It has also been studied for its potential use as an anti-diabetic and anti-microbial agent. In agriculture, 2-(2-Methylphenyl)chromen-4-one has been found to possess insecticidal and anti-fungal properties. In material science, 2-(2-Methylphenyl)chromen-4-one has been studied for its potential use as a fluorescent dye and for the synthesis of various polymers.
Eigenschaften
CAS-Nummer |
116115-49-2 |
|---|---|
Produktname |
2-(2-Methylphenyl)chromen-4-one |
Molekularformel |
C16H12O2 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-(2-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O2/c1-11-6-2-3-7-12(11)16-10-14(17)13-8-4-5-9-15(13)18-16/h2-10H,1H3 |
InChI-Schlüssel |
XCXVIRAAVALBFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2 |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2 |
Synonyme |
4H-1-Benzopyran-4-one,2-(2-methylphenyl)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

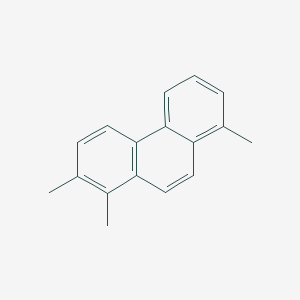
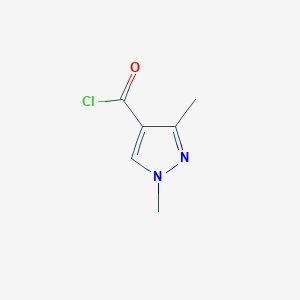
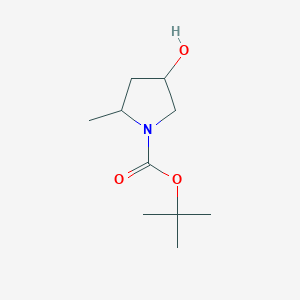
![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)
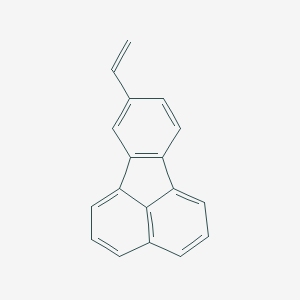
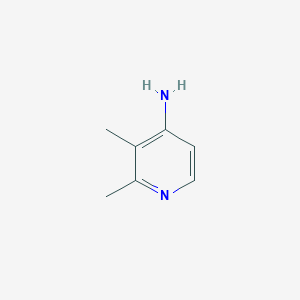
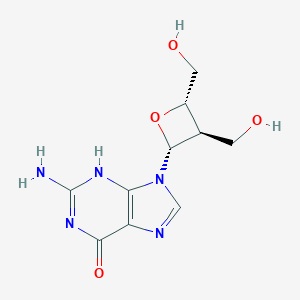
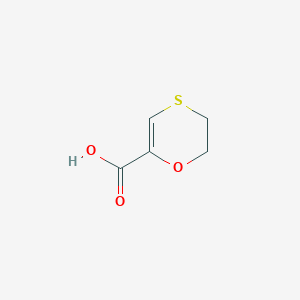
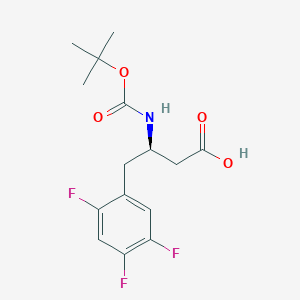
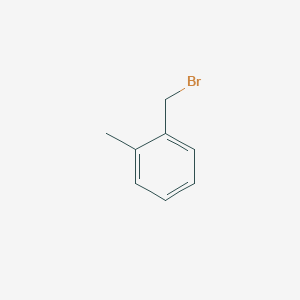
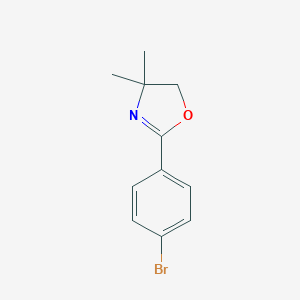
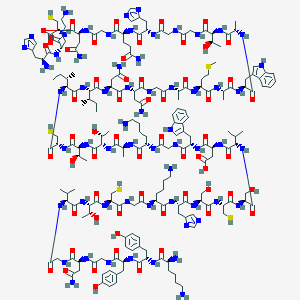
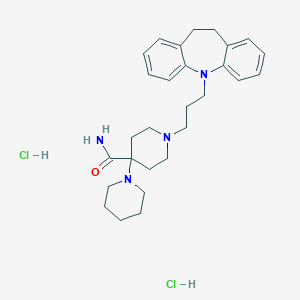
![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)